

Creosol-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of **Creosol-d4**, a deuterated analog of creosol. Designed for researchers, scientists, and professionals in drug development, this document offers detailed information on its physicochemical characteristics and its role as an internal standard in analytical methodologies.

Core Chemical Properties and Structure

Creosol-d4, systematically named 2-Methoxy-4-methylphenol-d4, is the deuterium-labeled form of creosol.[1] The incorporation of four deuterium atoms into the creosol structure results in a molecule with a higher molecular weight than its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[1][2]

The chemical structure of **Creosol-d4** is depicted below:



Figure 1. Chemical Structure of Creosol-d4.[2]

Physicochemical and Identification Data

The key identifying and physical properties of **Creosol-d4** are summarized in the table below, alongside the properties of its non-deuterated form, creosol, for comparison.



Property	Creosol-d4	Creosol (for comparison)
Systematic Name	2-Methoxy-4-methylphenol-d4	2-Methoxy-4-methylphenol[3] [4]
Synonyms	4-Methylguaiacol-d4	4-Methylguaiacol, p-Creosol[3] [5]
CAS Number	20189-08-6[1][2]	93-51-6[3][4]
Molecular Formula	C8H6D4O2[2]	C ₈ H ₁₀ O ₂ [3][4]
Molecular Weight	142.19 g/mol [2]	138.16 g/mol [3]
Appearance	-	Colorless to yellowish aromatic liquid[3]
Boiling Point	-	221 °C[3]
Melting Point	-	5.5 °C[3]
Solubility	-	Slightly soluble in water[3]

Application in Quantitative Analysis: Experimental Protocol

Creosol-d4 is primarily utilized as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of creosol or related analytes in complex biological matrices.[1] The following is a representative experimental protocol for the use of **Creosol-d4** as an internal standard.

Objective

To accurately quantify the concentration of a target analyte (e.g., creosol) in a biological sample (e.g., plasma, urine) using LC-MS/MS with **Creosol-d4** as an internal standard.

Materials and Reagents

Biological matrix (e.g., plasma, urine)



- Creosol-d4 (internal standard)
- Target analyte standard
- Acetonitrile (ACN) or other suitable organic solvent for protein precipitation[6]
- Methanol
- Formic acid or ammonium acetate (mobile phase modifier)[7]
- Deionized water
- LC-MS/MS system

Sample Preparation

- Thawing and Spiking: Thaw the biological samples on ice. To a known volume of the sample (e.g., 100 μL of plasma), add a small, precise volume of a standard solution of Creosol-d4 at a known concentration.[6]
- Protein Precipitation: To precipitate proteins, add a cold organic solvent, such as acetonitrile, typically in a 3:1 or 4:1 ratio (solvent:sample). Vortex the mixture vigorously for 30-60 seconds.[6]
- Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant to a new tube, ensuring that the protein pellet is not disturbed.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 μL of 50:50 water:methanol with 0.1% formic acid).

LC-MS/MS Analysis

• Chromatographic Separation: Inject the reconstituted sample into the LC-MS/MS system.

The analyte and the internal standard are separated on a suitable analytical column (e.g., a



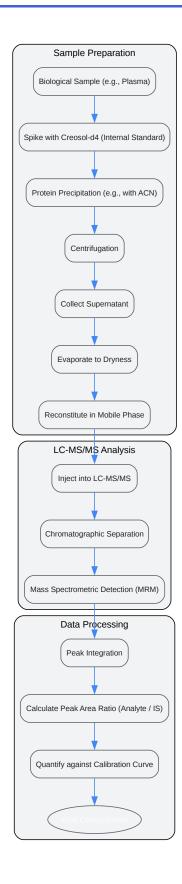
C18 column) using a gradient elution program with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a modifier like formic acid to improve ionization.[8]

- Mass Spectrometric Detection: The eluent from the LC is directed to the mass spectrometer, which is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-toproduct ion transitions are monitored for both the target analyte and Creosol-d4.
- Quantification: The concentration of the target analyte is determined by calculating the ratio
 of the peak area of the analyte to the peak area of the internal standard (Creosol-d4). This
 ratio is then compared to a calibration curve constructed from standards of the analyte with
 the same constant concentration of the internal standard.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of an analyte using **Creosol-d4** as an internal standard.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Creosol-d4 20189-08-6 | MCE [medchemexpress.cn]
- 3. Creosol Wikipedia [en.wikipedia.org]
- 4. Creosol [webbook.nist.gov]
- 5. Creosol (CAS 93-51-6) Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Creosol-d4: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1482690#creosol-d4-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com